molecular formula C17H12Cl2N2O3 B3710133 MFCD02356921

MFCD02356921

Cat. No.: B3710133
M. Wt: 363.2 g/mol
InChI Key: JFSRPLRXLGZZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02356921 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02356921 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process also incorporates stringent quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions: MFCD02356921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to accelerate the reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups.

Scientific Research Applications

MFCD02356921 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic properties, including its role in drug development. Industrially, the compound is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of MFCD02356921 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved vary depending on the specific application of the compound.

Comparison with Similar Compounds

MFCD02356921 is often compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with analogous structures or functional groups. The comparison reveals that this compound has distinct advantages, such as higher stability, reactivity, or specificity in certain reactions. This makes it a preferred choice in various applications where these properties are critical.

Properties

IUPAC Name

3-chloro-1-(3-chloro-4-methylphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-9-5-6-11(8-13(9)18)21-16(23)14(19)15(17(21)24)20-10-3-2-4-12(22)7-10/h2-8,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSRPLRXLGZZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.